
4-Phenoxybenzaldehyde
Overview
Description
4-Phenoxybenzaldehyde (C₁₃H₁₀O, molecular weight 182.22) is an aromatic aldehyde characterized by a benzaldehyde core substituted with a phenoxy group at the para position . Its synthesis typically involves the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with phenol or substituted phenols in the presence of anhydrous K₂CO₃ in polar aprotic solvents like dimethylacetamide (DMAC) or dimethyl sulfoxide (DMSO) .
This compound is a versatile intermediate in medicinal chemistry. For example:
- It forms imine structures with purine derivatives, enabling the synthesis of antitumor agents targeting human cancer cells .
- It serves as a precursor for benzimidazole derivatives, which exhibit antileukemic activity against the HL-60 cell line .
Under thiomethylative Friedel-Crafts conditions, this compound undergoes polymerization, producing di- and trimeric products due to the electron-rich phenoxy group facilitating electrophilic substitution at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenoxybenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. In this process, phenol reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form this compound. The reaction conditions typically involve maintaining a temperature of around 0-5°C to control the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of diphenyl ether and dichloromethane as solvents. Anhydrous aluminum trichloride is added as a catalyst, followed by acetic anhydride. The mixture is stirred and heated to facilitate the reaction. After the reaction, the mixture is treated with ice water and hydrochloric acid to adjust the pH and complete the reaction. The product is then purified through distillation and recrystallization processes .
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Phenoxybenzoic acid using oxidizing agents such as potassium permanganate or potassium dichromate.
Reduction: It can be reduced to 4-Phenoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Phenoxybenzoic acid.
Reduction: 4-Phenoxybenzyl alcohol.
Substitution: Depending on the nucleophile, products can include 4-Phenoxybenzylamine or 4-Phenoxybenzylthiol.
Scientific Research Applications
4-Phenoxybenzaldehyde has several applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules that can be studied for their potential therapeutic effects.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of high-temperature-resistant materials and ester liquid crystals.
Mechanism of Action
The mechanism of action of 4-Phenoxybenzaldehyde involves its ability to undergo various chemical transformations. Its molecular structure allows it to participate in electrophilic aromatic substitution reactions, where the phenoxy group can stabilize the intermediate carbocation. This stabilization facilitates further chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Below is a systematic comparison of 4-phenoxybenzaldehyde with structurally analogous benzaldehyde derivatives, focusing on molecular properties, reactivity, and applications.
Structural and Molecular Properties
Key Research Findings
Polymerization Tendency: this compound forms oligomers under thiomethylation conditions, unlike 2-phenylbenzaldehyde, which cyclizes cleanly into fluorene derivatives .
Medicinal Versatility: Derivatives of this compound show broader biological activity (e.g., antileukemic, antimicrobial) compared to 4-benzyloxybenzaldehyde, which is primarily used in materials science .
Biological Activity
4-Phenoxybenzaldehyde, also known as p-Phenoxybenzaldehyde, is an organic compound with the molecular formula . It features a phenoxy group attached to the para position of a benzaldehyde ring. This compound has garnered attention for its diverse biological activities and applications in medicinal chemistry, particularly as a precursor in synthesizing biologically active molecules.
This compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for its utility in synthetic organic chemistry. For instance, it can be oxidized to form 4-Phenoxybenzoic acid or reduced to yield 4-Phenoxybenzyl alcohol .
Major Reactions
Reaction Type | Product | Common Reagents |
---|---|---|
Oxidation | 4-Phenoxybenzoic acid | Potassium permanganate |
Reduction | 4-Phenoxybenzyl alcohol | Sodium borohydride |
Nucleophilic Substitution | Various substituted products | Amines or thiols in the presence of a base |
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in antibacterial and anti-tuberculosis properties. The compound has been explored for its potential in developing therapeutic agents against various pathogens.
Antibacterial Activity
Metal complexes synthesized using Schiff base ligands derived from this compound have shown promising antibacterial activity. These complexes are believed to interact with bacterial cell components, leading to cell death or inhibition of growth .
Anti-Tuberculosis Potential
Studies have investigated the potential of this compound derivatives as anti-tuberculosis agents. While specific structure-activity relationships are still being elucidated, preliminary findings suggest that these compounds may inhibit the growth of Mycobacterium tuberculosis strains .
Case Studies and Research Findings
- Synthesis of Bioactive Molecules : A study highlighted the synthesis of novel 2-(2-(4-aryloxybenzylidene) hydrazinyl)benzothiazole derivatives incorporating this compound. These derivatives exhibited significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 1.5 to 29.00 µg/ml .
- Mechanisms of Action : The interaction of this compound with cellular targets has been linked to mechanisms such as cell cycle arrest and generation of reactive oxygen species (ROS). These effects contribute to its biological activity, particularly in cancer research.
- Biodegradation Pathways : Research into the biodegradation pathways involving this compound suggests its role in the degradation of environmental pollutants like pyrethroid pesticides, indicating its utility in bioremediation efforts .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data is limited, it is noted that the bioavailability and metabolic pathways of this compound require further investigation. The compound's toxicological properties have not been fully elucidated; however, it may cause digestive tract disturbances upon ingestion and respiratory tract irritation upon inhalation .
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis methods for 4-Phenoxybenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : this compound is synthesized via oxidative cleavage of styrene derivatives or condensation reactions. For example, a continuous photo-flow protocol using 4-phenoxystyrene under anaerobic conditions with oxygen as the terminal oxidant yields 61% product after column chromatography (pet ether:ethyl acetate = 98:2) . Traditional methods involve Reimer-Tiemann reactions or multi-step reflux processes (e.g., ethanol/acetic acid under reflux for 2 hours) . Yield optimization requires careful control of temperature, solvent polarity, and catalyst selection (e.g., p-TsOH in DMF for cyclization reactions) .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral data should researchers expect?
- Methodological Answer :
- 1H NMR : A singlet at δ 9.91 ppm (aldehyde proton) and aromatic protons between δ 6.88–7.84 ppm, with coupling constants (e.g., J = 8.7 Hz for ortho-coupled protons) .
- FTIR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
- 13C NMR : Peaks at ~190 ppm (aldehyde carbon) and ~160 ppm (ether-linked oxygenated aromatic carbon) .
Q. What are the solubility properties of this compound, and how do they impact solvent selection in reactions?
- Methodological Answer : this compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, THF) and chlorinated solvents (e.g., CDCl₃ for NMR). Ethanol and ethyl acetate are preferred for recrystallization due to moderate solubility . Solvent choice is critical in reactions like Schiff base formation, where DMF enhances cyclization efficiency under catalytic acid conditions .
Advanced Research Questions
Q. How can this compound be utilized in the synthesis of Schiff base ligands for metal complexes, and what coordination behaviors are observed?
- Methodological Answer : this compound reacts with primary amines (e.g., 2-amino-triazole derivatives) to form Schiff bases, which act as bidentate ligands. These ligands coordinate with Cu(II), Ni(II), and Co(II) ions via azomethine nitrogen and thiol groups, forming octahedral complexes. Characterization includes molar conductance measurements (10–15 Ω⁻¹ cm² mol⁻¹ for 1:2 metal-ligand complexes) and thermal analysis (TG/DTG) to assess stability .
Q. What strategies are effective in scaling up the synthesis of this compound while maintaining high purity and yield?
- Methodological Answer : Continuous flow chemistry (e.g., photo-flow reactors) improves scalability by enhancing light penetration and reducing side reactions. Process parameters like residence time, oxidant concentration, and flow rate must be optimized. Column chromatography (100–200 mesh silica) with gradient elution (pet ether:ethyl acetate) ensures purity ≥95% . For industrial-scale applications, catalytic systems (e.g., NaBH(OAc)₃ in THF) reduce stoichiometric waste .
Q. How does this compound participate in multicomponent reactions for generating pharmacologically active compounds?
- Methodological Answer : In medicinal chemistry, this compound serves as a key intermediate in synthesizing purine analogues and enzyme inhibitors. For example, it reacts with cyclopentylamine and substituted piperazines under p-TsOH catalysis to form imine intermediates, which are further functionalized into bioactive molecules. Reaction monitoring via TLC and LC-MS ensures intermediate stability .
Q. What analytical approaches are recommended when encountering discrepancies in reaction outcomes involving this compound?
- Methodological Answer : Contradictory data (e.g., variable yields or unexpected byproducts) should be addressed through:
Properties
IUPAC Name |
4-phenoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLHJVDRPZNVBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021730 | |
Record name | p-Phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67-36-7 | |
Record name | 4-Phenoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Phenoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-PHENOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58H5VR8362 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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